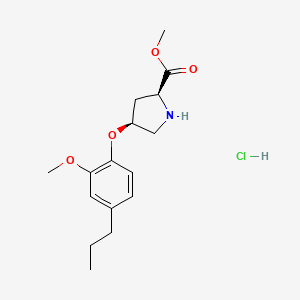
Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Übersicht
Beschreibung
Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C16H24ClNO4 and its molecular weight is 329.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's chemical properties, biological effects, and relevant research findings.
- IUPAC Name : Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate; hydrochloride
- Molecular Formula : C₁₆H₂₄ClNO₄
- Molecular Weight : 329.82 g/mol
- CAS Number : 1354488-25-7
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄ClNO₄ |
| Molecular Weight | 329.82 g/mol |
| IUPAC Name | Methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate; hydrochloride |
| CAS Number | 1354488-25-7 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's unique structural features allow it to act as an enzyme inhibitor in biochemical pathways.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered physiological responses.
- Receptor Modulation : Preliminary studies suggest that it may modulate receptor activities, particularly those related to neurotransmission and hormonal regulation.
Case Studies and Research Findings
- Study on Enzyme Inhibition :
- Neuropharmacological Effects :
- Anti-cancer Activity :
Safety and Toxicology
While the biological activities are promising, safety assessments are vital. The compound is classified as an irritant, necessitating caution during handling and application. Toxicological studies are ongoing to determine its safety profile and therapeutic index.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of pyrrolidinecarboxylates, including methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)-2-pyrrolidinecarboxylate hydrochloride, exhibit analgesic and anti-inflammatory effects. These compounds may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Studies have shown that similar compounds can reduce pain and inflammation effectively .
Anticancer Activity
Pyrrolidine derivatives have been investigated for their potential anticancer properties. This compound may induce apoptosis in cancer cells and inhibit tumor growth. Research on related compounds suggests they can interfere with cell cycle progression, promoting cancer cell death .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It could potentially protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s disease. Research indicates that similar pyrrolidine derivatives can enhance cognitive function and memory retention in animal models .
Data Table: Summary of Research Findings
Case Study 1: Analgesic Efficacy
A study conducted on a related pyrrolidine derivative demonstrated significant analgesic effects in rodent models when administered at varying doses. The results indicated a dose-dependent reduction in pain responses, suggesting potential for clinical application in pain management .
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines treated with this compound showed a marked reduction in cell viability and increased rates of apoptosis compared to control groups. This suggests its potential as a therapeutic agent in oncology .
Eigenschaften
IUPAC Name |
methyl (2S,4S)-4-(2-methoxy-4-propylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.ClH/c1-4-5-11-6-7-14(15(8-11)19-2)21-12-9-13(17-10-12)16(18)20-3;/h6-8,12-13,17H,4-5,9-10H2,1-3H3;1H/t12-,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCNYTROBDIQMY-QNTKWALQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















